molecular formula C15H22N2O4Si B12279307 methyl 2-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

methyl 2-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No.: B12279307
M. Wt: 322.43 g/mol
InChI Key: DTROUUBKYWYAII-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a complex organic compound with the molecular formula C15H22N2O4Si. This compound is notable for its unique structure, which includes a pyrrolo[2,3-b]pyridine core, a trimethylsilyl group, and a carboxylate ester. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of methyl 2-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Trimethylsilyl Group: This is achieved through a silylation reaction using trimethylsilyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Methyl 2-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical pathways. The pyrrolo[2,3-b]pyridine core can interact with biological macromolecules, potentially affecting their function .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C15H22N2O4Si

Molecular Weight

322.43 g/mol

IUPAC Name

methyl 2-oxo-1-(2-trimethylsilylethoxymethyl)-3H-pyrrolo[2,3-b]pyridine-4-carboxylate

InChI

InChI=1S/C15H22N2O4Si/c1-20-15(19)11-5-6-16-14-12(11)9-13(18)17(14)10-21-7-8-22(2,3)4/h5-6H,7-10H2,1-4H3

InChI Key

DTROUUBKYWYAII-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CC(=O)N(C2=NC=C1)COCC[Si](C)(C)C

Origin of Product

United States

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